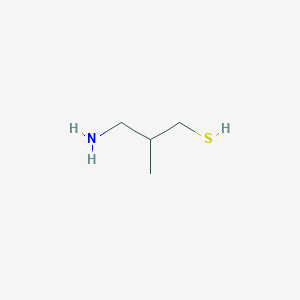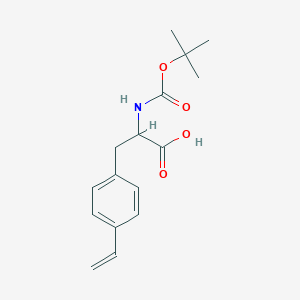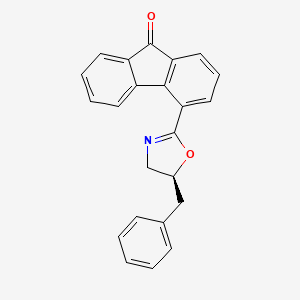
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is a chiral compound that features a fluorenone core with a benzyl-substituted oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Fluorenone Core: The fluorenone core is synthesized through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.
化学反応の分析
Types of Reactions
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorenone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydrofluorenone derivative.
科学的研究の応用
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one: can be compared with other chiral oxazoline-fluorenone derivatives.
Fluorenone derivatives: Compounds with similar fluorenone cores but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chiral oxazoline ring and a fluorenone core, which may impart unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C23H17NO2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[(5S)-5-benzyl-4,5-dihydro-1,3-oxazol-2-yl]fluoren-9-one |
InChI |
InChI=1S/C23H17NO2/c25-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20(21)23-24-14-16(26-23)13-15-7-2-1-3-8-15/h1-12,16H,13-14H2/t16-/m0/s1 |
InChIキー |
SNKUSRHLUMHBTE-INIZCTEOSA-N |
異性体SMILES |
C1[C@@H](OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
正規SMILES |
C1C(OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


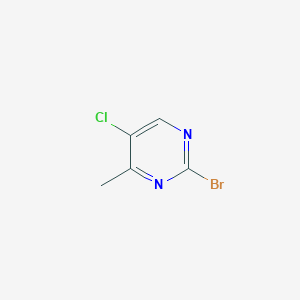
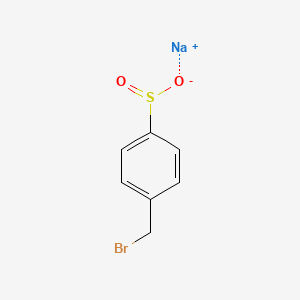
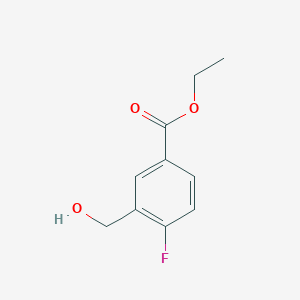
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
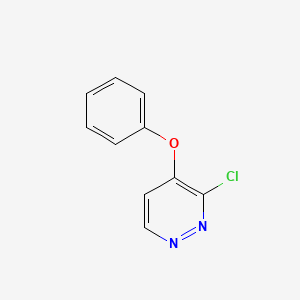
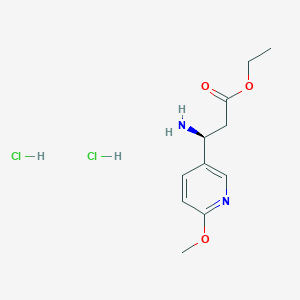
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)


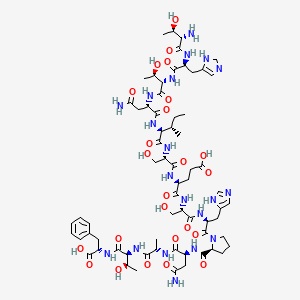
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
